molecular formula C19H27NO4 B13198627 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13198627
M. Wt: 333.4 g/mol
InChI Key: QDPBBDIEAIDFSL-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique cyclohexane structure substituted with benzyloxycarbonyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexane Ring: Starting from a suitable precursor, the cyclohexane ring is constructed through cyclization reactions.

    Introduction of Substituents: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction, while the amino group is added through amination reactions.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

  • 1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
  • 1-{[(Benzyloxy)carbonyl]amino}-5-ethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid

Uniqueness: 1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

5-methyl-1-(phenylmethoxycarbonylamino)-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-13(2)16-10-9-14(3)11-19(16,17(21)22)20-18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

QDPBBDIEAIDFSL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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